Methyl 4-[({1-[(2-chlorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate
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Overview
Description
METHYL 4-{1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZOATE is a complex organic compound that features a piperidine ring substituted with a chlorophenyl group and a methanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-{1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZOATE typically involves multiple steps. One common route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction.
Attachment of the Methanesulfonyl Group: This step involves the sulfonylation of the piperidine ring using methanesulfonyl chloride.
Formation of the Benzoate Ester: The final step involves esterification to form the benzoate ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-{1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as sodium hydroxide (NaOH) or hydrochloric acid (HCl) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
METHYL 4-{1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZOATE has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals.
Biology: The compound may be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of METHYL 4-{1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZOATE involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound may act as an inhibitor or modulator. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- METHYL 2-{1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZOATE
- METHYL 2-{1-[(4-CHLOROBENZENE)SULFONYL]PIPERIDINE-4-AMIDO}BENZOATE
Uniqueness
METHYL 4-{1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZOATE is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness can make it a valuable compound for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C21H23ClN2O5S |
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Molecular Weight |
450.9 g/mol |
IUPAC Name |
methyl 4-[[1-[(2-chlorophenyl)methylsulfonyl]piperidine-4-carbonyl]amino]benzoate |
InChI |
InChI=1S/C21H23ClN2O5S/c1-29-21(26)16-6-8-18(9-7-16)23-20(25)15-10-12-24(13-11-15)30(27,28)14-17-4-2-3-5-19(17)22/h2-9,15H,10-14H2,1H3,(H,23,25) |
InChI Key |
SBCIYWXMTORGHZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
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